molecular formula C48H36Br2N4 B12306825 3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide

3,3'-(1R)-[1,1'-Binaphthalene]-2,2'-diylbis[1-benzyl-1h-benzimidazolium] bromide

Cat. No.: B12306825
M. Wt: 828.6 g/mol
InChI Key: QCNFVRMBLLWVLT-UHFFFAOYSA-L
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Description

3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with benzimidazolium groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide typically involves multiple steps. One common method includes the reaction of [1,1’-Binaphthalene]-2,2’-diol with benzimidazole derivatives under specific conditions. The reaction often requires the use of solvents like acetone and chloroform, and catalysts such as NaI, followed by the conversion of counter anions using KPF6 in THF .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired reaction. Conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, bromination at the benzylic position can yield brominated derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function and activity. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve complex interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,3’-(1R)-[1,1’-Binaphthalene]-2,2’-diylbis[1-benzyl-1h-benzimidazolium] bromide apart is its binaphthalene core, which provides unique structural and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C48H36Br2N4

Molecular Weight

828.6 g/mol

IUPAC Name

1-benzyl-3-[1-[2-(3-benzylbenzimidazol-1-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-3-ium;dibromide

InChI

InChI=1S/C48H36N4.2BrH/c1-3-15-35(16-4-1)31-49-33-51(43-25-13-11-23-41(43)49)45-29-27-37-19-7-9-21-39(37)47(45)48-40-22-10-8-20-38(40)28-30-46(48)52-34-50(32-36-17-5-2-6-18-36)42-24-12-14-26-44(42)52;;/h1-30,33-34H,31-32H2;2*1H/q+2;;/p-2

InChI Key

QCNFVRMBLLWVLT-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)[N+]8=CN(C9=CC=CC=C98)CC1=CC=CC=C1.[Br-].[Br-]

Origin of Product

United States

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